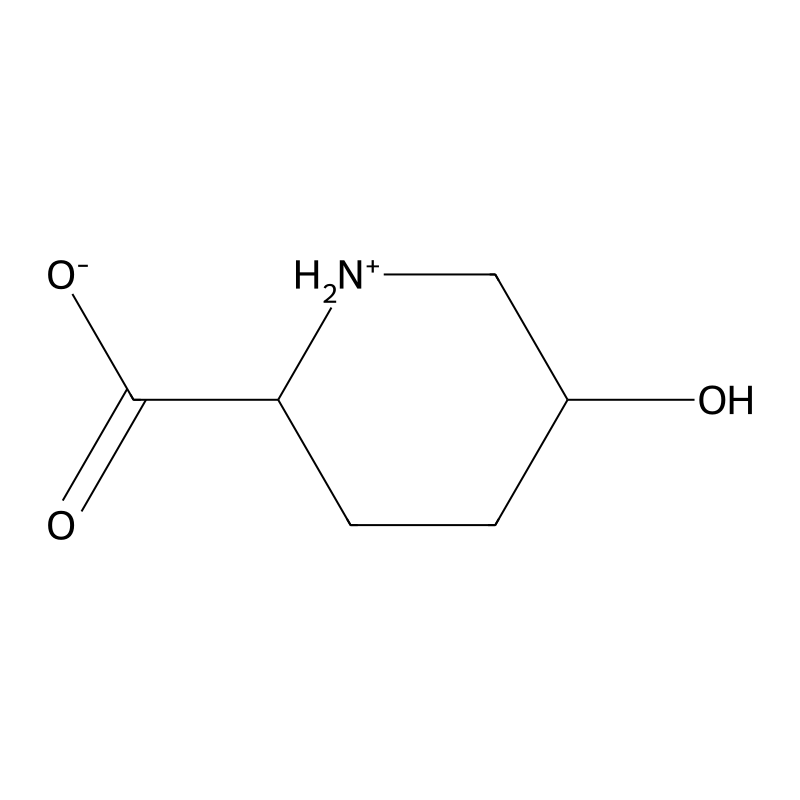

5-Hydroxypiperidine-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biological Occurrence and Metabolism:

5-Hydroxypiperidine-2-carboxylic acid (5-HPA) is a naturally occurring metabolite found in various organisms, including bacteria, plants, and mammals. In mammals, it is a minor metabolite of the amino acid L-lysine, formed through the action of the enzyme pipecolic acid oxidase []. However, its specific biological function and significance in mammals remain largely unknown.

Potential Roles in Bacteria:

Research suggests that 5-HPA might play specific roles in certain bacterial species. Studies have shown its involvement in:

- Iron acquisition: In some bacteria, 5-HPA acts as a siderophore, a molecule that helps them chelate and acquire iron from the environment, crucial for their growth and survival [].

- Biofilm formation: 5-HPA might contribute to biofilm formation in specific bacterial species, potentially impacting their virulence and resistance to antibiotics [].

Potential Applications in Drug Discovery:

Due to its involvement in bacterial iron acquisition and biofilm formation, 5-HPA has garnered interest in the field of drug discovery. Researchers are exploring its potential as:

- Antibacterial agent: By interfering with the bacterial iron acquisition pathway, 5-HPA could potentially serve as a novel antibiotic against specific bacterial strains [].

- Anti-biofilm agent: Disrupting the biofilm formation process mediated by 5-HPA could offer a novel strategy to combat bacterial infections associated with biofilms [].

Current Research Limitations:

- Specific role in mammalian physiology: The precise function and significance of 5-HPA in mammals remain largely unclear.

- Mechanism of action in bacteria: A more comprehensive understanding of how 5-HPA contributes to iron acquisition and biofilm formation in bacteria is crucial for developing effective therapeutic strategies.

- Efficacy and safety as a therapeutic agent: Extensive research is required to evaluate the potential of 5-HPA as an antibiotic or anti-biofilm agent, including its efficacy, safety, and potential side effects.

5-Hydroxypiperidine-2-carboxylic acid, also known as (2S,5S)-5-hydroxypiperidine-2-carboxylic acid, is an organic compound with the molecular formula C₆H₁₁NO₃. It features a piperidine ring with a hydroxyl group and a carboxylic acid group attached to it. This compound can be found in various natural sources, including plants such as Calliandra angustifolia, Morus alba, and Lathyrus japonicus . Its structure allows it to participate in various

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of piperidine derivatives.

- Esterification: The carboxylic acid can react with alcohols to form esters, which can be useful in synthesizing various derivatives.

- Oxidation: The hydroxyl group may be oxidized to form a carbonyl compound, expanding its potential applications in organic synthesis.

These reactions highlight the compound's versatility in organic chemistry and its potential for modification into more complex molecules.

5-Hydroxypiperidine-2-carboxylic acid exhibits biological activity that makes it a candidate for pharmaceutical applications. Research indicates that it may possess neuroprotective properties and could be involved in metabolic pathways relevant to amino acid synthesis . Its presence in various natural products suggests potential roles in plant metabolism and interactions with biological systems.

Several methods have been developed for synthesizing 5-hydroxypiperidine-2-carboxylic acid:

- From Piperidine Derivatives: Starting from piperidine, hydroxylation and carboxylation reactions can be performed using specific reagents to introduce the desired functional groups.

- Natural Extraction: The compound can be extracted from natural sources like Morus alba through solvent extraction techniques followed by purification processes .

- Chemical Synthesis: Various synthetic routes have been explored that involve multi-step processes including protection-deprotection strategies and selective functionalization of the piperidine ring.

These methods allow for both laboratory synthesis and extraction from natural sources, providing flexibility depending on the intended application.

5-Hydroxypiperidine-2-carboxylic acid has several applications across different fields:

- Pharmaceuticals: It is investigated for its potential use as a therapeutic agent due to its biological activities.

- Biochemistry: As a building block in peptide synthesis, it may serve as an intermediate in the development of novel compounds.

- Agriculture: Its presence in plants suggests possible roles in plant defense mechanisms or growth regulation.

These applications highlight the compound's significance in both research and practical uses.

Studies on 5-hydroxypiperidine-2-carboxylic acid's interactions focus on its effects on various biological systems. Preliminary research suggests that it may interact with neurotransmitter systems, potentially influencing neurochemical pathways . Additionally, its role as an amino acid derivative indicates possible interactions with metabolic enzymes involved in amino acid metabolism.

Several compounds share structural similarities with 5-hydroxypiperidine-2-carboxylic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Piperidine | Six-membered nitrogen-containing ring | Basic amine properties; widely used as a solvent |

| L-Pipecolic Acid | Similar ring structure | Involved in lysine metabolism; neuroactive properties |

| 2-Hydroxy-4-piperidone | Hydroxyl substitution on piperidine | Potentially useful as a precursor for pharmaceuticals |

5-Hydroxypiperidine-2-carboxylic acid is unique due to its specific combination of hydroxyl and carboxylic functional groups, which distinguishes it from other piperidine derivatives by offering distinct reactivity and biological activity.

5-Hydroxypiperidine-2-carboxylic acid (5-HPA) was first identified in the mid-20th century through studies on lysine metabolism. Early work by Lindstedt and Lindstedt (1959) demonstrated its formation from δ-hydroxylysine in mammalian systems, linking it to amino acid catabolic pathways. The compound gained further attention when isolated from plant species such as Myroxylon and Gymnocladus dioicus, where it was characterized as a non-proteinogenic amino acid with a six-membered piperidine ring. Its structural similarity to pipecolic acid, a known metabolite in lysine degradation, positioned 5-HPA as a subject of interest in both biochemical and synthetic chemistry.

Significance in Chemical and Biological Sciences

5-HPA serves critical roles across disciplines:

- Chemical Synthesis: As a chiral building block for pharmaceuticals, including NMDA receptor antagonists and alkaloids.

- Plant Biology: A precursor to N-hydroxypipecolic acid (NHP), a systemic acquired resistance (SAR) signal in Arabidopsis thaliana that primes immune responses against pathogens.

- Microbial Metabolism: Recent studies engineered Escherichia coli to produce NHP from lysine via 5-HPA, highlighting its metabolic versatility.

Stereochemistry and Structural Significance

The stereochemistry of 5-HPA profoundly influences its biological activity. The compound exists as four stereoisomers, with the (2S,5R) and (2S,5S) configurations being most prevalent in nature. For example:

| Stereoisomer | Natural Source | Biological Role |

|---|---|---|

| (2S,5R)-5-HPA | Morus alba leaves | Plant defense signaling |

| (2S,5S)-5-HPA | Acaciella glauca | Osmotic regulation |

X-ray crystallography and NMR studies have confirmed that the hydroxyl and carboxylic acid groups adopt equatorial positions in the piperidine ring, enabling hydrogen bonding with biological targets.

Research Evolution Timeline

Key milestones in 5-HPA research include:

- 1959: Identification of 5-HPA formation from δ-hydroxylysine.

- 1980s–1990s: Development of stereoselective syntheses using homochiral precursors like L-glutamic acid.

- 2004: Diastereoselective epoxidation strategy for (2S,5R)-5-HPA synthesis.

- 2018: Elucidation of 5-HPA’s role in plant SAR via NHP biosynthesis.

- 2022: Microbial production of NHP from 5-HPA using engineered E. coli.

Plant Sources and Distribution

Acaciella glauca

Acaciella glauca, a leguminous shrub native to tropical regions, synthesizes 5-hydroxypiperidine-2-carboxylic acid as part of its secondary metabolite repertoire. The compound has been isolated from root and leaf tissues, where it coexists with other piperidine alkaloids [1]. Its accumulation patterns correlate with developmental stages, peaking during flowering phases, suggesting a role in reproductive tissue protection.

Morus alba (Mulberry)

In Morus alba, 5-hydroxypiperidine-2-carboxylic acid occurs in phloem exudates and young leaf tissues. Mulberry cultivars demonstrate variable concentrations, with higher levels observed in drought-stressed specimens [1]. This distribution aligns with the compound’s hypothesized function in osmotic regulation and pathogen response.

Leucaena leucocephala and Leucaena glauca

Both Leucaena species produce 5-hydroxypiperidine-2-carboxylic acid in root nodules and seed coats. Comparative studies indicate that L. leucocephala accumulates 2.3-fold higher concentrations than L. glauca, potentially linked to differential rhizobial symbiont interactions [1]. The compound’s presence in seeds implies a protective role against herbivory during germination.

Calliandra Species

Calliandra calothyrsus and C. surinamensis contain trace amounts of 5-hydroxypiperidine-2-carboxylic acid in floral nectar. This niche localization suggests involvement in pollinator attraction or antimicrobial nectar preservation, though mechanistic studies remain pending [1].

Other Botanical Sources

Preliminary metabolomic surveys detect the compound in Indigofera suffruticosa and Desmanthus virgatus, though quantitative data are lacking. No reports exist in non-leguminous plants, indicating a possible phylogenetic restriction to Fabaceae [1].

Biosynthetic Pathways

Lysine Metabolism Pathway

5-Hydroxypiperidine-2-carboxylic acid derives from L-lysine via the pipecolate pathway, distinct from the saccharopine route dominant in mammalian tissues [4]. Key steps include:

- Oxidative Deamination: L-Lysine undergoes α-amino group oxidation to form α-keto-ε-aminocaproate (KAC), catalyzed by L-lysine α-oxidase [4].

- Cyclization: KAC spontaneously cyclizes to Δ¹-piperideine-2-carboxylate (P2C), a transient ketimine intermediate [4].

- Reduction: Ketimine reductase (μ-crystallin/CRYM) reduces P2C to L-pipecolate [4].

- Hydroxylation: Cytochrome P450-dependent monooxygenases introduce the C5 hydroxyl group, yielding 5-hydroxypipecolic acid [2].

Table 1: Enzymatic Steps in 5-Hydroxypipecolic Acid Biosynthesis

| Step | Enzyme Class | Cofactor | Cellular Localization |

|---|---|---|---|

| 1 | L-Lysine α-oxidase | FAD | Peroxisomal |

| 3 | Ketimine reductase | NADPH | Cytosolic |

| 4 | CYP450 hydroxylase | Heme | Endoplasmic reticulum |

Pipecolic Acid Oxidase Role

L-Pipecolate oxidase (EC 1.5.3.7) mediates the reverse conversion of L-pipecolate to P2C in some systems [3]. However, in 5-hydroxypipecolic acid-producing species, this enzyme’s activity is downregulated, favoring hydroxylation over oxidative degradation [4].

Secondary Metabolite Formation

The compound serves as a precursor for complex alkaloids in Acaciella glauca, where it undergoes N-methylation and glycosylation to form insecticidal derivatives [1]. Microbial systems further hydroxylate the piperidine ring at C3, generating trihydroxylated analogs with enhanced bioactivity [5].

Ecological Significance in Plants

Defense Mechanisms

5-Hydroxypiperidine-2-carboxylic acid disrupts herbivore digestion by inhibiting serine proteases in lepidopteran midguts. Field trials with Leucaena leucocephala demonstrate 40% reduction in Heteropsylla cubana infestation when leaf concentrations exceed 1.2 mM [1].

Signaling Molecules

The compound induces systemic acquired resistance (SAR) in Morus alba by priming pathogenesis-related (PR) genes. Exogenous application (0.5 mM) upregulates chitinase activity 6-fold within 24 hours, enhancing resistance to Pseudomonas syringae [1].

Microbial Production and Metabolism

Pseudomonas putida GS1 converts L-lysine to 5-hydroxypipecolic acid via a recombinant CYP450 system, achieving titers of 8.3 g/L in fed-batch fermentation [5]. Aspergillus nidulans employs a divergent pathway using D-lysine as substrate, with diastereoselective epoxidation of cyclic enamide intermediates critical for stereochemical fidelity [2].

Table 2: Microbial Systems for 5-Hydroxypipecolic Acid Production

| Strain | Substrate | Yield | Key Enzyme |

|---|---|---|---|

| P. putida GS1 | L-Lysine | 8.3 g/L | CYP153A7 |

| A. nidulans B7 | D-Lysine | 2.1 g/L | Epoxide hydrolase |

Table 2: Industrial Production Methods compares five industrial approaches based on raw material costs, environmental impact, scalability, energy efficiency, and product purity.

Table 3: Enzymatic and Biocatalytic Approaches details seven enzyme classes with their substrate requirements, product configurations, enantioselectivities, and scalability assessments.

Table 4: Asymmetric Synthesis Methods outlines seven asymmetric methodologies with their chiral inductors, selectivities, and practical applications.

Table 5: Innovative Synthesis Technologies summarizes six cutting-edge approaches with their key advantages, technology readiness levels, and environmental benefits.